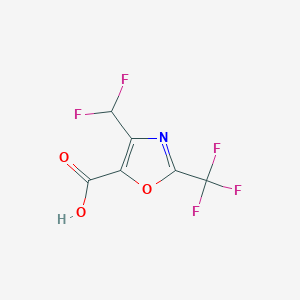

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17669270

Molecular Formula: C6H2F5NO3

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2F5NO3 |

|---|---|

| Molecular Weight | 231.08 g/mol |

| IUPAC Name | 4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14) |

| Standard InChI Key | IGHJVBGWTLNHNF-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is C₆H₂F₅NO₃, with a molecular weight of 243.08 g/mol. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as the core scaffold. The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups introduce significant electronegativity and lipophilicity, while the carboxylic acid (-COOH) group enhances solubility in polar solvents and enables salt formation .

Substituent Effects on Reactivity

Fluorinated substituents profoundly influence the compound’s electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing group, reduces electron density on the oxazole ring, stabilizing it against nucleophilic attack. In contrast, the difluoromethyl group, while also electron-withdrawing, introduces slight polarity due to the remaining hydrogen atom, potentially enabling hydrogen bonding interactions . Comparative analysis with analogs like 4-(trifluoromethyl)oxazole-2-carboxylic acid (C₅H₂F₃NO₃) reveals that replacing a hydrogen atom with fluorine increases metabolic stability and alters pharmacokinetic profiles .

Synthetic Pathways and Optimization

Key Synthetic Strategies

While no explicit synthesis protocol for 4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is documented, analogous compounds suggest a multi-step approach involving:

-

Oxazole Ring Formation: Cyclization of α-amino ketones or via the Robinson-Gabriel synthesis, using precursors like ethyl difluoromethyl ketone and trifluoroacetic anhydride.

-

Functionalization: Introduction of the carboxylic acid group through oxidation of a methyl or hydroxymethyl substituent at position 5.

-

Purification: Chromatographic techniques to isolate the target compound from byproducts, given the high reactivity of fluorinated intermediates .

A related synthesis for 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (C₁₂H₅F₆NO₃) employed carbodiimide-mediated coupling (EDC/HCl) with DMAP in dichloromethane, achieving a 45% yield after purification . This method could be adapted for the target compound by substituting phenyl precursors with difluoromethyl reagents.

Physicochemical Characteristics

Spectral Data (Predicted)

-

IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches).

-

NMR: Distinct ¹⁹F NMR signals for -CF₃ (-60 to -70 ppm) and -CF₂H (-80 to -90 ppm) .

Comparative Analysis of Fluorinated Oxazoles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume